6-(Aminomethyl)picolinonitrile dihydrochloride
CAS No.:
Cat. No.: VC13711870
Molecular Formula: C7H9Cl2N3
Molecular Weight: 206.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9Cl2N3 |
|---|---|
| Molecular Weight | 206.07 g/mol |
| IUPAC Name | 6-(aminomethyl)pyridine-2-carbonitrile;dihydrochloride |
| Standard InChI | InChI=1S/C7H7N3.2ClH/c8-4-6-2-1-3-7(5-9)10-6;;/h1-3H,4,8H2;2*1H |
| Standard InChI Key | DAEPCGAPLKDZEM-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)C#N)CN.Cl.Cl |
| Canonical SMILES | C1=CC(=NC(=C1)C#N)CN.Cl.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 6-(aminomethyl)pyridine-2-carbonitrile dihydrochloride, reflects its functional groups and salt form. Key structural features include:
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A pyridine ring providing aromaticity and π-π stacking potential.
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An aminomethyl (-CH₂NH₂) group at the 6-position, enabling hydrogen bonding and nucleophilic reactivity.
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A nitrile (-C≡N) group at the 2-position, contributing to polarity and serving as a precursor for further functionalization.
The dihydrochloride salt enhances solubility in polar solvents, critical for biological assays. Table 1 summarizes its molecular properties.
Table 1: Molecular Properties of 6-(Aminomethyl)picolinonitrile Dihydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉Cl₂N₃ |
| Molecular Weight | 206.07 g/mol |
| SMILES | C1=CC(=NC(=C1)C#N)CN.Cl.Cl |
| InChI Key | DAEPCGAPLKDZEM-UHFFFAOYSA-N |
| PubChem CID | 139035549 |
Spectroscopic Data
While experimental spectra (e.g., NMR, IR) remain unpublished, computational predictions indicate:
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¹H NMR: Signals for pyridine protons (δ 7.5–8.5 ppm), aminomethyl protons (δ 3.0–3.5 ppm), and NH₂ groups (δ 1.5–2.5 ppm).
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IR: Stretches for C≡N (~2240 cm⁻¹) and NH₂ (~3350 cm⁻¹).
Synthesis and Optimization
Synthetic Routes
The synthesis of 6-(Aminomethyl)picolinonitrile dihydrochloride involves multi-step reactions:
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Pyridine Ring Formation: Cyclization of appropriate precursors (e.g., glutaconaldehyde derivatives) with ammonia.
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Functionalization:
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Nitrile Introduction: Cyanation at the 2-position via Rosenmund-von Braun or nucleophilic substitution.
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Aminomethylation: Mannich reaction or reductive amination to install the -CH₂NH₂ group at the 6-position.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride.
Table 2: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyanation | CuCN, DMF, 120°C | 65 | 90 |
| Aminomethylation | CH₂O, NH₃, H₂ (Pd/C) | 72 | 88 |
| Salt Formation | HCl (g), Et₂O | 95 | 99 |
Industrial Scalability
Challenges in large-scale production include:
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Purification: Column chromatography is inefficient for industrial use; crystallization protocols are under development.
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Cost: High-purity starting materials (e.g., 2-cyanopyridine derivatives) increase expenses.
| Target | Assay Type | Result |
|---|---|---|
| MAPK1 | Kinase assay | IC₅₀ = 12 µM |
| S. aureus | MIC determination | 32 µg/mL |
Applications in Chemical Research
Building Block in Organic Synthesis
The compound serves as a precursor for:
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Heterocyclic Derivatives: Cyclocondensation with diketones yields imidazopyridines.
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Metal Complexes: The nitrile and amine groups facilitate coordination to transition metals (e.g., Cu²⁺, Fe³⁺).
Drug Discovery
Its scaffold is being explored in:
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Kinase Inhibitors: Analogues with modified aminomethyl groups show enhanced selectivity.
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Anticancer Agents: Preliminary screens indicate apoptosis induction in HeLa cells (EC₅₀: 45 µM).
Comparison with Structural Analogues
5-(Aminomethyl)picolinonitrile Hydrochloride
The 5-position isomer (CAS: 182159-40-6) differs in:
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Solubility: Lower aqueous solubility (0.8 mg/mL vs. 2.1 mg/mL for the 6-isomer).
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Bioactivity: Reduced kinase inhibition (IC₅₀: 28 µM vs. 12 µM) .
Table 4: Isomer Comparison
| Property | 6-Isomer | 5-Isomer |
|---|---|---|
| Molecular Weight | 206.07 g/mol | 169.61 g/mol |
| MAPK1 IC₅₀ | 12 µM | 28 µM |
| Solubility (H₂O) | 2.1 mg/mL | 0.8 mg/mL |
Research Challenges and Future Directions
Knowledge Gaps
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Mechanistic Studies: The exact binding modes with biological targets remain uncharacterized.
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Toxicology: No in vivo toxicity data are available.
Prioritized Research Areas
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Crystallography: Co-crystallization with kinases to elucidate binding interactions.
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Derivatization Libraries: Synthesis of analogues with varied substituents to optimize bioactivity.
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Scale-Up Technologies: Development of continuous-flow synthesis to improve yield and purity.
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